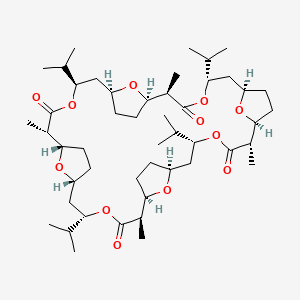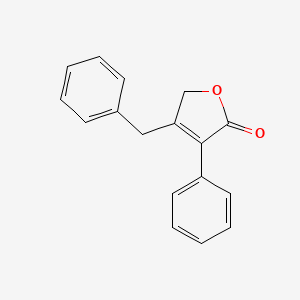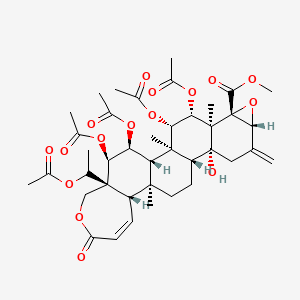
lynamicin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
lynamicin D is a natural product found in Micromonosporaceae, Streptomyces, and Actinomyces with data available.
Applications De Recherche Scientifique
Splicing Modulation
Lynamicin D, an antimicrobial natural product, has been found to affect splicing by inducing the expression of SR protein kinase 1 (SRPK1). SRPK1 is crucial in both constitutive and alternative splicing. The total synthesis of lynamicin D, involving a Suzuki coupling to create its bisindole pyrrole skeleton, led to the discovery of its role in modulating splicing of pre-mRNAs. While it has a minor effect on cell viability, its primary influence is seen in the alteration of SRPK1 levels (Sigala et al., 2017).
Antimicrobial Spectrum
Lynamicins, including lynamicin D, are chlorinated bisindole pyrroles discovered from a novel marine actinomycete, NPS12745. These compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative organisms. Significantly, they are active against drug-resistant pathogens such as methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium. This discovery points towards the potential of lynamicin D in combating resistant microbial strains (Mcarthur et al., 2008).
Propriétés
Nom du produit |
lynamicin D |
|---|---|
Formule moléculaire |
C24H17Cl2N3O4 |
Poids moléculaire |
482.3 g/mol |
Nom IUPAC |
dimethyl 3,4-bis(5-chloro-1H-indol-3-yl)-1H-pyrrole-2,5-dicarboxylate |
InChI |
InChI=1S/C24H17Cl2N3O4/c1-32-23(30)21-19(15-9-27-17-5-3-11(25)7-13(15)17)20(22(29-21)24(31)33-2)16-10-28-18-6-4-12(26)8-14(16)18/h3-10,27-29H,1-2H3 |
Clé InChI |
YYBKJQDTRQASSS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=C(N1)C(=O)OC)C2=CNC3=C2C=C(C=C3)Cl)C4=CNC5=C4C=C(C=C5)Cl |
Synonymes |
lynamicin D |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(E)-2-isocyanoethenyl]-1H-indole](/img/structure/B1246383.png)









![2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-phenylpropanoic acid](/img/structure/B1246402.png)
